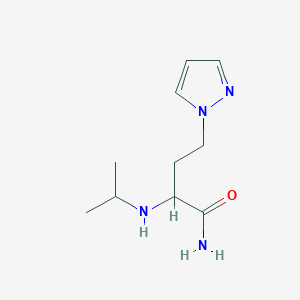![molecular formula C11H19NO2 B13521875 rac-ethyl (4aR,7aS)-octahydro-1H-cyclopenta[b]pyridine-4a-carboxylate](/img/structure/B13521875.png)
rac-ethyl (4aR,7aS)-octahydro-1H-cyclopenta[b]pyridine-4a-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rac-ethyl (4aR,7aS)-octahydro-1H-cyclopenta[b]pyridine-4a-carboxylate: is a chiral compound with significant interest in various fields of scientific research. This compound is characterized by its unique bicyclic structure, which includes a cyclopentane ring fused to a pyridine ring. The presence of chiral centers at positions 4a and 7a adds to its complexity and potential for diverse applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of rac-ethyl (4aR,7aS)-octahydro-1H-cyclopenta[b]pyridine-4a-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of cyclopentane derivatives and pyridine derivatives, which are subjected to cyclization reactions in the presence of catalysts and solvents. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The process is designed to ensure consistent quality and scalability. Key steps include the purification of intermediates, control of reaction parameters, and efficient separation techniques to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions: rac-ethyl (4aR,7aS)-octahydro-1H-cyclopenta[b]pyridine-4a-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
rac-ethyl (4aR,7aS)-octahydro-1H-cyclopenta[b]pyridine-4a-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a chiral ligand in asymmetric synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a pharmaceutical intermediate and its role in drug development.
Industry: The compound is used in the production of fine chemicals and as a precursor for the synthesis of agrochemicals and other industrial products.
Mécanisme D'action
The mechanism of action of rac-ethyl (4aR,7aS)-octahydro-1H-cyclopenta[b]pyridine-4a-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
- rac-(4aR,7aS)-octahydrofuro[3,4-b]pyridine
- rac-(4aR,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridin-5-one hydrochloride
Comparison: rac-ethyl (4aR,7aS)-octahydro-1H-cyclopenta[b]pyridine-4a-carboxylate is unique due to its specific bicyclic structure and chiral centers. Compared to similar compounds, it may exhibit different reactivity, biological activity, and potential applications. The presence of the ethyl ester group also distinguishes it from other related compounds, influencing its chemical properties and interactions.
Propriétés
Formule moléculaire |
C11H19NO2 |
|---|---|
Poids moléculaire |
197.27 g/mol |
Nom IUPAC |
ethyl (4aS,7aR)-1,2,3,4,5,6,7,7a-octahydrocyclopenta[b]pyridine-4a-carboxylate |
InChI |
InChI=1S/C11H19NO2/c1-2-14-10(13)11-6-3-5-9(11)12-8-4-7-11/h9,12H,2-8H2,1H3/t9-,11+/m1/s1 |
Clé InChI |
DYXZTEWQWVRUGM-KOLCDFICSA-N |
SMILES isomérique |
CCOC(=O)[C@]12CCC[C@H]1NCCC2 |
SMILES canonique |
CCOC(=O)C12CCCC1NCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


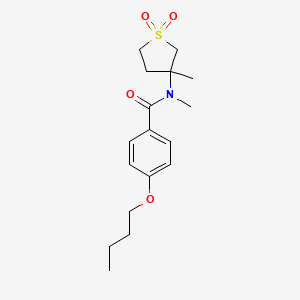
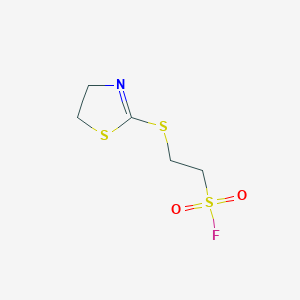
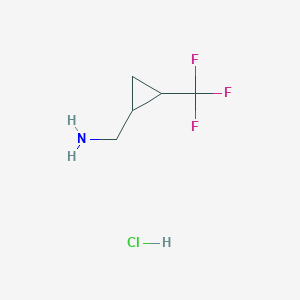
![N-methyl-7-oxabicyclo[2.2.1]heptan-2-amine](/img/structure/B13521818.png)
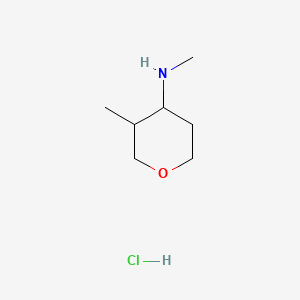

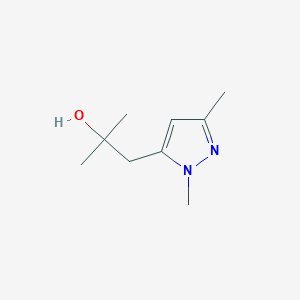

![2-Oxo-2-[4-(pyrrolidin-1-yl)phenyl]acetic acid](/img/structure/B13521829.png)
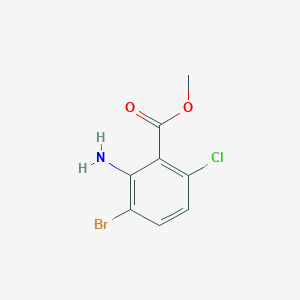
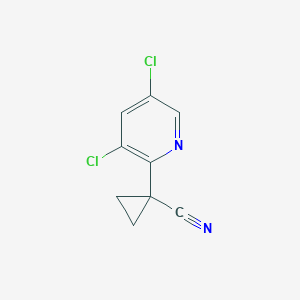
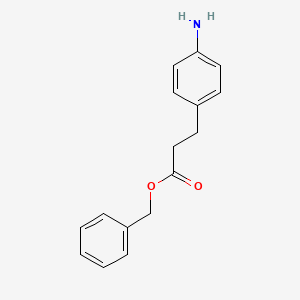
![tert-butyl2-[(3R,4S)-3-ethylpiperidin-4-yl]acetate](/img/structure/B13521862.png)
